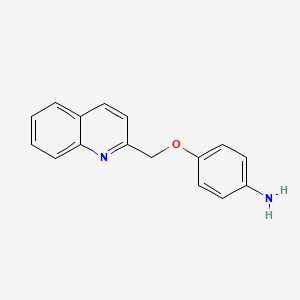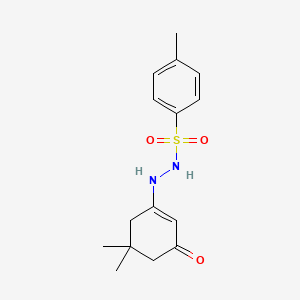
2-(chloromethyl)-N,N-dimethylaniline
Vue d'ensemble
Description
2-(Chloromethyl)-N,N-dimethylaniline: is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chloromethyl group and a dimethylamino group
Mécanisme D'action
Target of Action
2-(Chloromethyl)-N,N-dimethylaniline, also known as 2-(Dimethylamino)benzyl chloride, is a chemical compound that is often used in organic synthesis. Its primary targets are typically other organic compounds in a reaction mixture. For instance, it has been used in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as chloromethylation. In this process, the chloromethyl group (-CH2Cl) of this compound is transferred to the target molecule, leading to the formation of a new carbon-carbon bond . This reaction is facilitated by the presence of a transition metal catalyst .
Biochemical Pathways
While the specific biochemical pathways affected by this compound can vary depending on the context of its use, it’s important to note that its primary role is in the synthesis of other organic compounds. Therefore, it’s involved in the biochemical pathways related to the synthesis and degradation of these compounds .
Pharmacokinetics
As with many organic compounds, factors such as its molecular size, polarity, and solubility can influence its bioavailability .
Result of Action
The primary result of the action of this compound is the formation of a new organic compound through the chloromethylation reaction. This can lead to the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst, and the concentrations of the reactants . Additionally, the compound’s reactivity may be affected by the presence of other substances in the reaction mixture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-N,N-dimethylaniline typically involves the chloromethylation of N,N-dimethylaniline. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with N,N-dimethylaniline to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted anilines, thiols, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include methylated anilines and other reduced forms.
Applications De Recherche Scientifique
Chemistry: 2-(Chloromethyl)-N,N-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of aromatic amines on biological systems. It is also employed in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific biological pathways. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the manufacture of polymers and resins.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylaniline: Contains a chloromethyl group but lacks the dimethylamino group, resulting in different reactivity and applications.
N,N-Dimethylbenzylamine: Similar structure but with a benzyl group instead of a chloromethyl group, leading to different chemical properties.
Uniqueness: 2-(Chloromethyl)-N,N-dimethylaniline is unique due to the presence of both the chloromethyl and dimethylamino groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
2-(chloromethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGAEXHFBVIJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444637 | |
| Record name | 2-(dimethylamino)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106771-59-9 | |
| Record name | 2-(dimethylamino)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE](/img/structure/B3045359.png)
![1-Chlorobicyclo[1.1.1]pentane](/img/structure/B3045360.png)
![1,2-Propanedione, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B3045362.png)




